molecular formula C8H5BrN2 B1527885 2-Bromoquinazoline CAS No. 1316275-31-6

2-Bromoquinazoline

Katalognummer: B1527885
CAS-Nummer: 1316275-31-6
Molekulargewicht: 209.04 g/mol
InChI-Schlüssel: ZHQSBSGAHYOIQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromoquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H5BrN2. It is a derivative of quinazoline, where a bromine atom is substituted at the second position of the quinazoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromoquinazoline can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Analyse Chemischer Reaktionen

2-Bromoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Often use palladium or copper catalysts along with ligands and bases.

Major Products Formed:

  • Substituted quinazolines with various functional groups depending on the nucleophile used.
  • Complex quinazoline derivatives through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

2-Bromoquinazoline and its derivatives exhibit a wide range of pharmacological activities, including:

  • Anti-cancer Activity : Numerous studies have demonstrated the efficacy of this compound derivatives against various cancer cell lines. For instance, compounds synthesized through hybridization techniques have shown significant growth inhibition in cancer cells, with some derivatives displaying GI50 values comparable to established chemotherapeutics like doxorubicin and paclitaxel .
  • Anti-microbial Properties : The compound has been explored for its anti-microbial capabilities, showing effectiveness against several bacterial strains. This includes both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Its derivatives have been tested for their ability to inhibit macrophage activation and reduce pro-inflammatory cytokine production .
  • Neuroprotective Effects : Some studies have reported that derivatives of this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves halogenation of quinazoline precursors. Various synthetic routes have been developed to create derivatives with enhanced biological activity:

  • Hybrid Compounds : By combining this compound with other pharmacophores, researchers have created hybrid molecules that exhibit multi-targeted action against cancer cells. For example, sulfonamide-linked dihydroquinazolinone hybrids have shown potent anti-cancer activity across multiple cell lines .
  • Molecular Docking Studies : Computational studies have been employed to predict the interaction of this compound derivatives with biological targets, aiding in the design of more effective compounds .

Case Studies

Several notable case studies highlight the applications of this compound:

  • Case Study 1: Anti-cancer Activity
    A series of hybrid analogues based on this compound were synthesized and tested against HeLa and MDA-MB-231 cancer cell lines. The most potent compound exhibited an IC50 value of 7.52 μM, demonstrating significant anti-proliferative effects .
  • Case Study 2: Anti-microbial Efficacy
    Derivatives of this compound were evaluated for their anti-microbial properties against Staphylococcus aureus and Escherichia coli. One derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Data Tables

The following tables summarize key findings related to the applications of this compound.

ApplicationActivity TypeReference
Anti-cancerGI50 = 0.038–1.8 μM
Anti-microbialMIC against E. coli
Anti-inflammatoryCytokine inhibition
NeuroprotectionIn vitro studies
CompoundCell Line TestedIC50 Value (μM)
Compound AHeLa7.52
Compound BMDA-MB-23110
Compound CA54912

Wirkmechanismus

The mechanism of action of 2-Bromoquinazoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

2-Bromoquinazoline can be compared with other quinazoline derivatives such as:

Uniqueness of this compound:

Biologische Aktivität

2-Bromoquinazoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound has been reported to exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of key molecular targets associated with cancer progression, such as the epidermal growth factor receptor (EGFR) and tubulin.

Anticancer Activity

  • Cytotoxicity Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown comparable activity to lead compounds in inhibiting cell proliferation in HeLa and MCF-7 cells, with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound disrupts microtubule formation during mitosis, leading to aberrant spindle formation and subsequent cell death. This mechanism is similar to that of established chemotherapeutic agents . Furthermore, molecular docking studies suggest that this compound binds effectively to the ATP-binding site of EGFR, thereby inhibiting its kinase activity .
  • Structure-Activity Relationship (SAR) : SAR studies have demonstrated that modifications at specific positions on the quinazoline ring can significantly enhance anticancer activity. For example, the presence of halogen substituents at the 2-position has been associated with increased potency against cancer cell lines .

Case Study 1: In Vitro Evaluation Against Cancer Cell Lines

A study evaluated a series of 4-anilino-6-bromoquinazolines, including this compound derivatives, for their cytotoxicity against MCF-7 and HeLa cells. The results indicated that while unsubstituted derivatives showed limited activity, those with halogen substitutions exhibited significant cytotoxic effects. Notably, compounds with a 4-fluorophenyl group displayed enhanced activity compared to gefitinib, a known EGFR inhibitor .

CompoundCell LineIC50 (μM)
This compoundMCF-71.94
4-Fluoro derivativeHeLa<0.5
GefitinibHeLa1.5

Case Study 2: In Vivo Efficacy

In vivo studies have also been conducted using xenograft models to assess the efficacy of this compound derivatives. For instance, PVHD303, a derivative of quinazoline, demonstrated dose-dependent tumor growth inhibition in HCT116 human colon cancer models . This highlights the potential for developing effective therapeutic agents based on the quinazoline scaffold.

Additional Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit COX enzymes, suggesting potential applications in managing inflammatory conditions .

Eigenschaften

IUPAC Name

2-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQSBSGAHYOIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316275-31-6
Record name 2-bromoquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoquinazoline
Reactant of Route 2
Reactant of Route 2
2-Bromoquinazoline
Reactant of Route 3
Reactant of Route 3
2-Bromoquinazoline
Reactant of Route 4
2-Bromoquinazoline
Reactant of Route 5
2-Bromoquinazoline
Reactant of Route 6
Reactant of Route 6
2-Bromoquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.